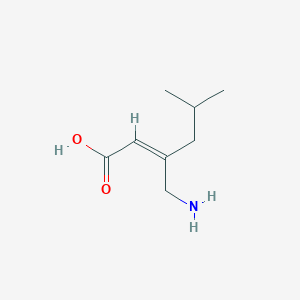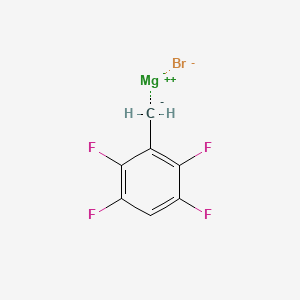
2,3,5,6-Tetrafluorobenzylmagnesium bromide, 0.25 M in Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorobenzylmagnesium bromide, 0.25 M in Ether, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of fluorinated organic molecules, which have applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorobenzylmagnesium bromide is typically prepared by reacting 2,3,5,6-tetrafluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C7H2F4Br+Mg→C7H2F4CH2MgBr
Industrial Production Methods
On an industrial scale, the preparation of 2,3,5,6-tetrafluorobenzylmagnesium bromide follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Organic halides are used in substitution reactions.
Catalysts: Transition metal catalysts (e.g., palladium) are often used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorobenzylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex fluorinated organic molecules.
Biology: Helps in the development of fluorinated bioactive compounds.
Medicine: Contributes to the synthesis of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetrafluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromobenzylmagnesium bromide
- 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide
Uniqueness
2,3,5,6-Tetrafluorobenzylmagnesium bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. The presence of multiple fluorine atoms enhances its stability and reactivity compared to non-fluorinated Grignard reagents. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in various high-tech applications.
Propriétés
Formule moléculaire |
C7H3BrF4Mg |
|---|---|
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
magnesium;1,2,4,5-tetrafluoro-3-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H3F4.BrH.Mg/c1-3-6(10)4(8)2-5(9)7(3)11;;/h2H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
UJBFJYISLZVPLM-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=C(C(=CC(=C1F)F)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)
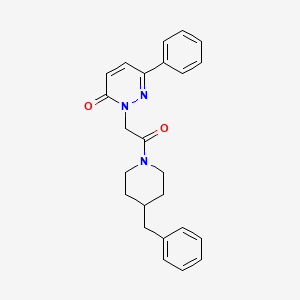

![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)
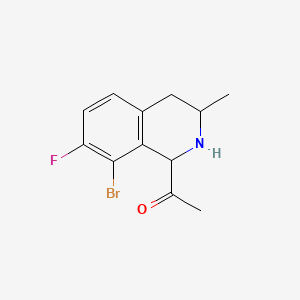
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
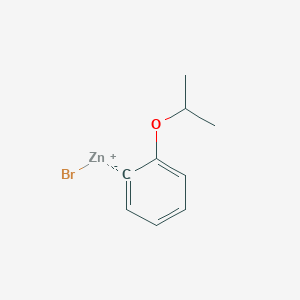
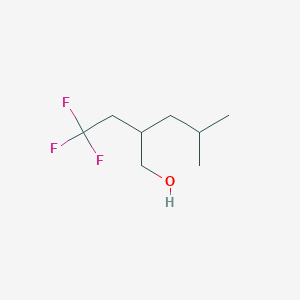

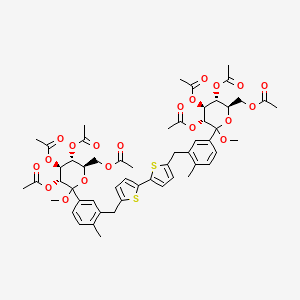
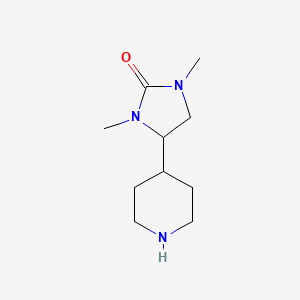
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
